6-Oxa-2-aza-spiro[3.6]decane-2-carboxylic acid tert-butyl ester
Overview
Description
“6-Oxa-2-aza-spiro[3.6]decane-2-carboxylic acid tert-butyl ester” is a chemical compound with the CAS number 1357352-13-6 . It has a molecular weight of 241.33 and a molecular formula of C13H23NO3 .
Physical and Chemical Properties Unfortunately, specific physical and chemical properties such as boiling point and storage conditions were not available in the search results .
Scientific Research Applications
1. Synthesis of Spirocyclic Compounds
6-Oxa-2-aza-spiro[3.6]decane-2-carboxylic acid tert-butyl ester is used in the synthesis of various spirocyclic compounds. For instance, the reaction of 2-oxocylalkaneglyoxylate esters with N-phenylmethyleneaniline yields spiro compounds like 2-aza-3,4,6-trioxo-1,2-diphenylspiro[4.4]nonane 4 and cycloalkane-2-aza-3,4,6-trioxo-1,2-diphenylspiro-[4.5]decanes 5–7, which undergo solvolytic opening of the oxocycloalkane ring to yield 4-substituted-1,5-dihydro-3-hydroxy-2-oxo-1,5-diphenyl-2H-pyrroles 12–17 (Emerson, Titus, & Jones, 1998).
2. Potential in Synthesizing Biologically Active Heterocyclic Compounds
This compound has shown potential in the preparation of biologically active heterocyclic compounds. A study reported the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal to produce isomeric condensation products, useful for developing new biologically active substances (Moskalenko & Boev, 2012).
3. Construction of Complex Molecular Skeletons
The compound has been utilized in constructing complex molecular skeletons like 6-aza/oxa-spiro[4.5]decane skeletons, crucial in the synthesis of biologically significant molecules. For instance, its use in gold(I)/copper(II)-cocatalyzed tandem cyclization/semipinacol reactions shows its utility in organic synthesis and pharmaceutical research (Zhu et al., 2015).
4. Synthesis and Molecular Structure Analysis
It plays a significant role in the synthesis and analysis of complex molecular structures. For example, the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester was achieved, showcasing its application in advanced organic chemistry and structural analysis (Moriguchi et al., 2014).
Properties
IUPAC Name |
tert-butyl 6-oxa-2-azaspiro[3.6]decane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(15)14-8-13(9-14)6-4-5-7-16-10-13/h4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEBJIRURVWXDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCCCOC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.